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Compound of Interest

Compound Name: 1,4-Cyclohexanedicarboxylic acid

Cat. No.: B147002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-
Cyclohexanedicarboxylic acid, a molecule of interest in various chemical and pharmaceutical
research fields. This document presents a summary of its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for
obtaining these spectra. The information is intended to serve as a valuable resource for
researchers and professionals engaged in the analysis and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,4-Cyclohexanedicarboxylic
acid. It exists as two geometric isomers, cis and trans, and where available, data for both are
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

The H NMR spectrum of 1,4-Cyclohexanedicarboxylic acid is characterized by signals from
the cyclohexyl ring protons and the acidic protons of the carboxylic acid groups. The chemical
shift of the carboxylic acid proton can be highly variable and is often observed as a broad
singlet far downfield.[1][2]
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] Chemical Shift (3, o
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ppm)

Chemical shift is
concentration and

-COOH 10-13 Broad Singlet
solvent dependent.[1]

[3]

Protons attached to
i . the carbons bearing
CH (methine) ~2.0-25 Multiplet ) )
the carboxylic acid

groups.

) Protons of the
CHz (methylene) ~1.4-22 Multiplet ]
cyclohexane ring.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments within the
molecule. The carbonyl carbons of the carboxylic acid groups are typically found in the 170-185
ppm region.[4][5][6]

Assignment Chemical Shift (8, ppm)
C=0 (carbonyl) ~175-185

CH (methine) ~40 - 45

CHz (methylene) ~25-30

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Cyclohexanedicarboxylic acid shows characteristic absorptions for
the O-H and C=0 bonds of the carboxylic acid functional groups.[2][3]
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Vibrational Mode Frequency (cm~1) Intensity Description

Characteristic broad

absorption due to

O-H stretch 2500-3300 Strong, Broad hydrogen bonding of
the carboxylic acid
dimer.[2][3]

) Aliphatic C-H

C-H stretch 2850-3000 Medium )

stretching.

Carbonyl stretching of

C=0 stretch 1680-1710 Strong ] ]
the carboxylic acid.
) Carbon-oxygen single
C-O stretch 1200-1300 Medium _
bond stretching.
) Out-of-plane bending
O-H bend 920-950 Medium, Broad

of the O-H group.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 1,4-Cyclohexanedicarboxylic acid results in
fragmentation of the molecule. The molecular ion peak (M*) may be observed, along with
characteristic fragment ions.

Mass Spectrum of trans-1,4-Cyclohexanedicarboxylic acid[7]
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m/z Relative Intensity (%) Possible Fragment

172 Low M]*

154 22.8 M - H20]*

126 53.5 [M - H20 - COJ* or [M - COOH
- H]+

108 41.4 [M - 2COOH]*

81 100.0 [CoHol*

80 27.2 [CoHs]*

67 18.5 (CaH]*

> 16.5 [CaHe]*

41 24.4 (CaHs]*

39 16.5 (CaHa]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of 1,4-Cyclohexanedicarboxylic
acid.

Materials:

1,4-Cyclohexanedicarboxylic acid sample

Deuterated solvent (e.g., DMSO-de or CDCI3)

NMR tubes (5 mm)

Pipettes

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b147002?utm_src=pdf-body
https://www.benchchem.com/product/b147002?utm_src=pdf-body
https://www.benchchem.com/product/b147002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Vortex mixer

* NMR spectrometer (e.g., 400 MHz)
Procedure:

e Sample Preparation:

o Weigh approximately 10-20 mg of the 1,4-Cyclohexanedicarboxylic acid sample and
transfer it to a clean, dry vial.

o Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

o Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
o Transfer the solution into a clean, dry NMR tube using a pipette.

o Cap the NMR tube securely.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Tune and match the probe for both the *H and 3C frequencies.
e 1H NMR Acquisition:
o Set up a standard one-pulse proton experiment.

o Acquire the spectrum with an appropriate number of scans (e.g., 16-64) to achieve a good
signal-to-noise ratio.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14
ppm).
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e 13C NMR Acquisition:
o Set up a standard proton-decoupled carbon experiment.

o Acquire the spectrum with a sufficient number of scans (e.g., 1024 or more) due to the low
natural abundance of 3C.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase the spectra to obtain pure absorption lineshapes.

o

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g.,
DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

(¢]

Integrate the signals in the *H NMR spectrum.

[¢]

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of solid 1,4-Cyclohexanedicarboxylic acid.
Materials:
e 1,4-Cyclohexanedicarboxylic acid sample

o FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet
press

e Spatula
o Mortar and pestle (for KBr method)

o Potassium bromide (KBr), IR grade (for KBr method)
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Procedure (ATR Method):

e Background Spectrum:

o Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g.,
isopropanol) and allow it to dry completely.

o Acquire a background spectrum of the empty ATR accessory.

o Sample Analysis:

[e]

Place a small amount of the solid 1,4-Cyclohexanedicarboxylic acid sample onto the
ATR crystal.

[e]

Use the pressure arm to press the sample firmly and evenly against the crystal.

o

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).

[¢]

Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Perform baseline correction and peak picking to identify the key absorption bands.

o Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet Method):

e Sample Preparation:

o Grind a small amount (1-2 mg) of 1,4-Cyclohexanedicarboxylic acid with approximately
100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Transfer the powder to a pellet-pressing die.
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o Press the powder under high pressure (e.g., 8-10 tons) for several minutes to form a
transparent or translucent pellet.

e Sample Analysis:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum.

» Data Processing:

o Process the spectrum as described in the ATR method.

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of 1,4-
Cyclohexanedicarboxylic acid.

Materials:

1,4-Cyclohexanedicarboxylic acid sample

Mass spectrometer with an El source (e.g., as part of a GC-MS system or with a direct
insertion probe)

Volatile solvent (if using GC-MS)

Capillary vials

Procedure (Direct Insertion Probe):

e Sample Preparation:

o Load a small amount of the solid sample into a capillary tube.

o Insert the capillary tube into the direct insertion probe.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b147002?utm_src=pdf-body
https://www.benchchem.com/product/b147002?utm_src=pdf-body
https://www.benchchem.com/product/b147002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Instrument Setup:
o Insert the probe into the ion source of the mass spectrometer.
o Evacuate the probe inlet.

o Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70
eV).[8]

o Data Acquisition:
o Gradually heat the probe to volatilize the sample into the ion source.

o Acquire mass spectra over the desired mass range (e.g., m/z 40-400) as the sample
evaporates.

» Data Processing:

o Average the scans across the evaporation profile to obtain a representative mass
spectrum.

o Identify the molecular ion and major fragment ions.
o Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic
techniques described.
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Mass Spectrometry (EI) Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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